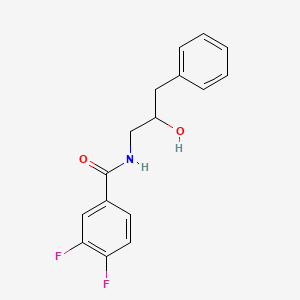

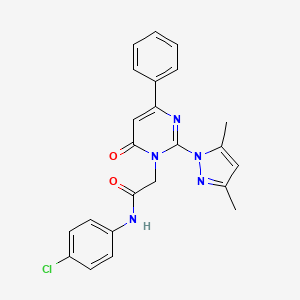

3,4-二氟-N-(2-羟基-3-苯基丙基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzamide derivatives is a topic of interest in the field of medicinal chemistry due to their potential biological applications. For instance, a series of substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides were synthesized using 4-aminophenazone, showcasing the versatility of benzamide frameworks in drug chemistry . Similarly, the synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a potential PET agent for imaging B-Raf(V600E) in cancers was achieved from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole, demonstrating the complex synthetic routes that can be employed to create benzamide derivatives with specific functionalities .

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be elucidated using various spectroscopic techniques and theoretical calculations. For example, vibrational spectroscopic studies and DFT calculations were used to analyze the structure of 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide, revealing insights into the NH-stretching wavenumber and charge transfer interactions . Similarly, the structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was determined using X-ray diffraction, IR spectroscopy, and DFT calculations, providing a comprehensive understanding of the molecule's geometry and electronic properties .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, which are essential for their applications in sensing and imaging. For instance, 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its benzothiazole analogue were prepared and applied as fluorescent probes for sensing pH and metal cations, showcasing the reactivity of the fluorophenol moiety in these compounds . The synthesis of metal complexes with 2-hydroxy-N-(4-phenylthiazol-2-yl)benzamide also highlights the ability of benzamide derivatives to form coordination compounds with metal ions, which can have significant biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure and substituents. The spectroscopic and theoretical studies of 2-Hydroxy-N-(2-phenylethyl)benzamide (SAL-3) revealed interesting phenomena such as dual fluorescence, which are related to conformational effects and excited state intramolecular proton transfer (ESIPT) . The thermal analysis of new metal complexes of 2-hydroxy-N-(4-phenylthiazol-2-yl)benzamide provided insights into their stability and potential as antitumor agents . Additionally, the solubility and thermal properties of polyamides derived from benzamide-based diamines were investigated, demonstrating the influence of molecular structure on material properties .

科学研究应用

合成和表征

- 探索了 3,4-二氟-N-(2-羟基-3-苯基丙基)苯甲酰胺相关的 2,6-二氟-N-(3-[11C]甲氧基-1H-吡唑并[3,4-b]吡啶-5-基)-3-(丙磺酰胺基)苯甲酰胺的合成,用于癌症研究中的潜在 PET 成像。该合成涉及多个步骤,并产生了可用于癌症成像研究中放射性标记的化合物 (Wang, Gao, Miller, & Zheng, 2013)。

聚合物化学中的功能化

- 关于芳香酰胺和羧基官能化聚合物的阴离子合成的研究证明了类似苯甲酰胺化合物在聚合物科学中的效用。这些研究涉及聚(苯乙烯基)锂与 N,N-二异丙基-4-(1-苯乙烯基)苯甲酰胺的链端官能化,说明了苯甲酰胺衍生物在先进材料合成中的相关性 (Summers & Quirk, 1998)。

有机合成中的催化应用

- 一项关于 Rh(III) 催化的苯甲酰胺与宝石二氟同丙基甲硅烷基醚的氧化还原中性 C-H 烯基化的研究,提供了对二氟苯甲酰胺在有机合成中使用的见解。这项研究重点介绍了从氟化合成子合成二氟化合物的过程,展示了此类化合物在合成化学中的多功能性 (Cui et al., 2023)。

抗病原应用

- 在硫脲衍生物的研究中,类似于 3,4-二氟-N-(2-羟基-3-苯基丙基)苯甲酰胺的化合物显示出显着的抗病原活性。这项研究为苯甲酰胺衍生物的潜在抗菌应用提供了基础 (Limban, Marutescu, & Chifiriuc, 2011)。

磁性和结构研究

- 在磁性和结构研究中,使用类似于 3,4-二氟-N-(2-羟基-3-苯基丙基)苯甲酰胺的三阴离子配体证明了其在合成单分子磁体中的应用。这项研究强调了苯甲酰胺衍生物在新型磁性材料开发中的潜力 (Costes, Shova, & Wernsdorfer, 2008)。

作用机制

Target of Action

The primary target of “3,4-difluoro-N-(2-hydroxy-3-phenylpropyl)benzamide” is the Dual specificity mitogen-activated protein kinase kinase 1 . This kinase plays a crucial role in the MAP kinase signal transduction pathway .

Biochemical Pathways

The affected pathways are related to the MAP kinase signal transduction pathway . The downstream effects of these pathways are diverse and can influence various cellular processes.

Result of Action

The molecular and cellular effects of the compound’s action are dependent on its interaction with the target kinase and the subsequent changes in the kinase’s activity. These effects can vary widely, influencing various cellular processes .

属性

IUPAC Name |

3,4-difluoro-N-(2-hydroxy-3-phenylpropyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2NO2/c17-14-7-6-12(9-15(14)18)16(21)19-10-13(20)8-11-4-2-1-3-5-11/h1-7,9,13,20H,8,10H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTRSXOASDMVMML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CNC(=O)C2=CC(=C(C=C2)F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-difluoro-N-(2-hydroxy-3-phenylpropyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B3013191.png)

![(3-(1H-pyrazol-1-yl)phenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B3013192.png)

![N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3013194.png)

![2-(Benzo[d]thiazol-2-ylthio)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone](/img/structure/B3013196.png)

![2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3013199.png)

![3-[(cyanomethyl)sulfanyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide](/img/structure/B3013203.png)

![3-(2-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)-2-benzofuran-1(3H)-one](/img/structure/B3013207.png)